![molecular formula C17H19NO3 B12606676 [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid CAS No. 918343-19-8](/img/structure/B12606676.png)
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: is an organic compound with a complex structure that includes a pyridine ring substituted with a tert-butylphenoxy group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid typically involves the following steps:
Formation of the tert-butylphenoxy group: This can be achieved through the reaction of tert-butylphenol with a suitable halogenated pyridine derivative under basic conditions.
Coupling with acetic acid: The resulting intermediate is then coupled with acetic acid or its derivatives using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: can be compared with other similar compounds, such as:
[2-(2-tert-Butylphenoxy)pyridin-3-yl]boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
[2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl]acetic acid: Contains a pyrazole ring and a piperidine moiety, used in PROTAC development.
2-(Pyridin-3-yl)acetic acid: Lacks the tert-butylphenoxy group, simpler structure.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
918343-19-8 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
2-[2-(2-tert-butylphenoxy)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)13-8-4-5-9-14(13)21-16-12(11-15(19)20)7-6-10-18-16/h4-10H,11H2,1-3H3,(H,19,20) |
Clave InChI |
CBUILSPVAKPEHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
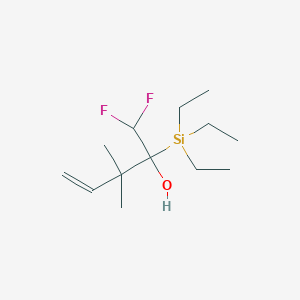
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
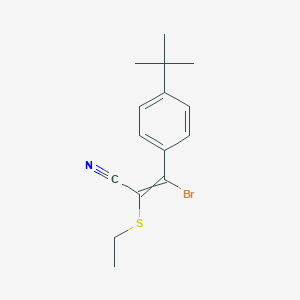

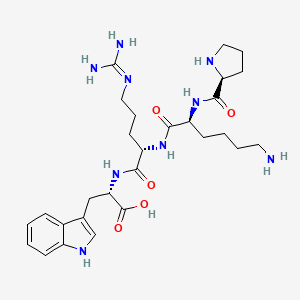
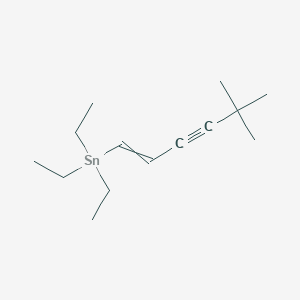

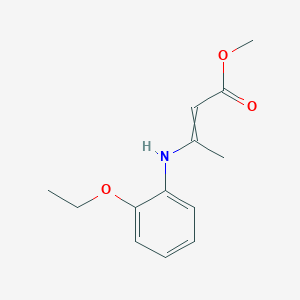

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
![2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran](/img/structure/B12606653.png)
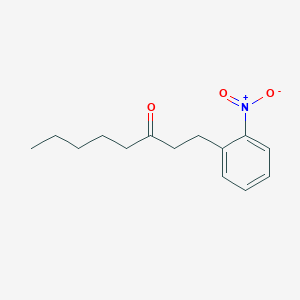
![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
